A Technical Guide to Methyl 2-(4-fluoro-2-nitrophenyl)acetate (CAS 147124-38-7): Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to Methyl 2-(4-fluoro-2-nitrophenyl)acetate (CAS 147124-38-7): Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a pivotal chemical intermediate, valued for its unique trifunctional architecture: a reactive nitro group, a versatile ester, and a strategically placed fluorine atom on an aromatic scaffold. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, core reactivity, and significant applications, particularly its role as a precursor to fluorinated indole derivatives. The strategic importance of this building block lies in its ability to introduce the 6-fluoroindole moiety, a privileged structure in modern medicinal chemistry known to enhance the metabolic stability and target-binding affinity of bioactive molecules.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. The properties of Methyl 2-(4-fluoro-2-nitrophenyl)acetate are summarized below. While exhaustive experimental data is not publicly available, the following tables consolidate known information and well-established spectroscopic predictions.
Physical and Chemical Properties
| Property | Value | Source / Rationale |
| CAS Number | 147124-38-7 | Verified |
| Molecular Formula | C₉H₈FNO₄ | PubChemLite[2] |
| Molecular Weight | 213.16 g/mol | Calculated from formula |
| Appearance | Expected to be a pale yellow solid or oil | Inferred from analogs like Methyl 2-(4-nitrophenyl)acetate |
| Solubility | Soluble in common organic solvents (e.g., Ethanol, Ethyl Acetate, Dichloromethane) | Inferred from structure and similar compounds[3] |
Predicted Spectroscopic Data
The following spectral data are predicted based on the chemical structure and analysis of closely related analogs.[4] This serves as a reliable guide for the characterization and quality control of the compound.
| Spectrum | Predicted Chemical Shift (δ) / Pattern | Rationale for Assignment |
| ¹H NMR (400 MHz, CDCl₃) | ~ 8.0 ppm (dd, 1H) | Aromatic proton ortho to nitro group, coupled to adjacent aromatic proton and fluorine. |
| ~ 7.5 ppm (ddd, 1H) | Aromatic proton meta to nitro group, coupled to two adjacent aromatic protons and fluorine. | |
| ~ 7.3 ppm (dd, 1H) | Aromatic proton meta to nitro group, coupled to adjacent aromatic proton and fluorine. | |
| ~ 4.0 ppm (s, 2H) | Methylene protons (CH₂) of the acetate group. | |
| ~ 3.8 ppm (s, 3H) | Methyl protons (CH₃) of the ester group. | |
| ¹³C NMR (101 MHz, CDCl₃) | ~ 170 ppm | Carbonyl carbon of the ester. |
| ~ 162 ppm (d) | Aromatic carbon bearing the fluorine atom (shows C-F coupling). | |
| ~ 150 ppm | Aromatic carbon bearing the nitro group. | |
| ~ 130-135 ppm | Quaternary aromatic carbon. | |
| ~ 120-125 ppm (d) | Aromatic carbons ortho to fluorine (show C-F coupling). | |
| ~ 115 ppm (d) | Aromatic carbon meta to fluorine (shows C-F coupling). | |
| ~ 53 ppm | Methyl carbon of the ester. | |
| ~ 40 ppm | Methylene carbon of the acetate. | |
| ¹⁹F NMR (376 MHz, CDCl₃) | ~ -110 ppm (m) | Single fluorine atom on the aromatic ring, coupled to adjacent protons. |
Synthesis and Purification
The most direct and industrially scalable synthesis of Methyl 2-(4-fluoro-2-nitrophenyl)acetate involves the esterification of its corresponding carboxylic acid precursor, 2-(4-fluoro-2-nitrophenyl)acetic acid. This method, a classic Fischer esterification, is reliable and utilizes common laboratory reagents.
Experimental Protocol: Fischer Esterification
This protocol provides a robust method for the synthesis and subsequent purification of the title compound.
Step 1: Reaction Setup
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To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-fluoro-2-nitrophenyl)acetic acid (10.0 g, 1 equivalent).
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Add methanol (150 mL). The acid may not fully dissolve initially.
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Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring suspension. The addition is exothermic and serves to catalyze the reaction. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.
Step 2: Reaction Execution
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Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The product ester will have a higher Rf value than the starting carboxylic acid.
Step 3: Workup and Isolation
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After completion, allow the mixture to cool to room temperature.
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Reduce the volume of methanol to approximately 20 mL using a rotary evaporator.
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Carefully pour the concentrated mixture into 200 mL of ice-cold water.
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Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). The bicarbonate wash is crucial to remove both the sulfuric acid catalyst and any unreacted carboxylic acid starting material.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
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Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.
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Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Methyl 2-(4-fluoro-2-nitrophenyl)acetate as a pure compound.
Synthesis Workflow Diagram
